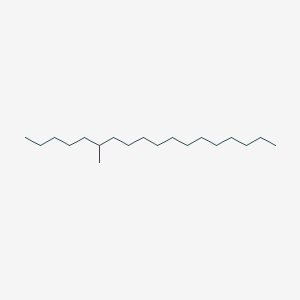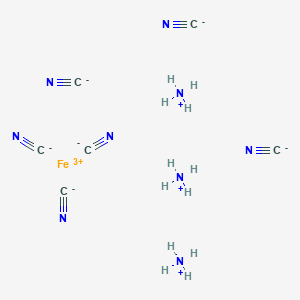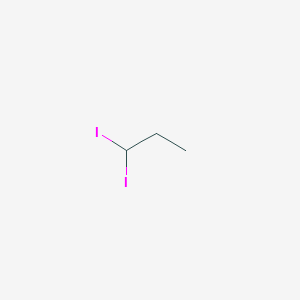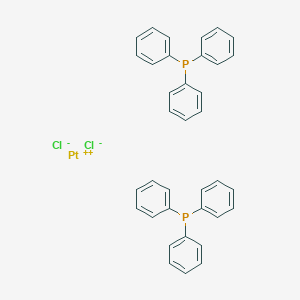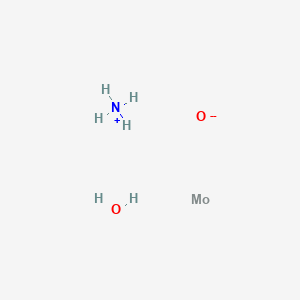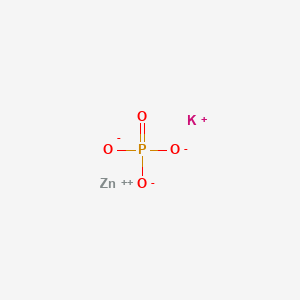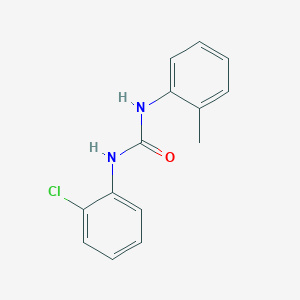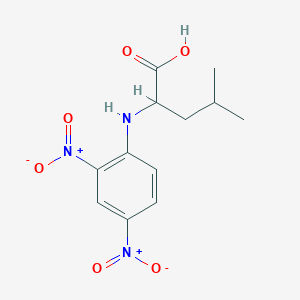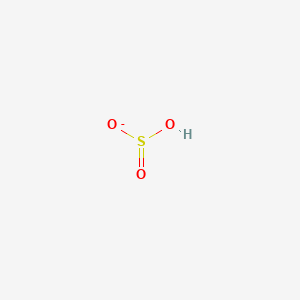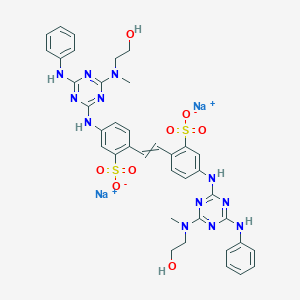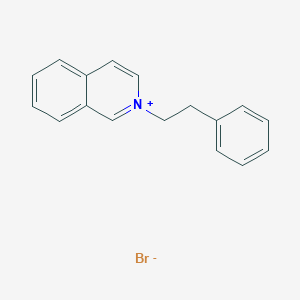
2-Phenethylisoquinolinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethylisoquinolinium bromide is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of isoquinolinium derivatives and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-Phenethylisoquinolinium bromide depends on its specific application. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. As a fluorescent probe, it binds to specific proteins and emits fluorescence upon excitation. As an antitumor agent, it induces apoptosis, a programmed cell death mechanism, in cancer cells. As a modulator of ion channels, it affects the flow of ions across the cell membrane and alters the electrical properties of the cell.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Phenethylisoquinolinium bromide depend on its specific application and concentration. As an acetylcholinesterase inhibitor, it can lead to an increase in acetylcholine levels and affect the nervous system. As a fluorescent probe, it can be used to visualize protein-protein interactions and monitor cellular processes. As an antitumor agent, it can induce apoptosis and inhibit tumor growth. As a modulator of ion channels, it can affect the electrical properties of the cell and alter cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Phenethylisoquinolinium bromide is its versatility and potential applications in various fields. It can be used as an inhibitor, a probe, an antitumor agent, and a modulator of ion channels. However, its limitations include its potential toxicity and side effects, as well as the need for specific conditions and concentrations for each application.
Orientations Futures
There are several future directions for the research and development of 2-Phenethylisoquinolinium bromide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the exploration of its potential applications in other fields, such as neuroscience, pharmacology, and biotechnology. Furthermore, the development of novel derivatives and analogs of 2-Phenethylisoquinolinium bromide can lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
2-Phenethylisoquinolinium bromide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-phenethylamine and isoquinoline in the presence of hydrobromic acid. Another method involves the reaction between 2-phenethylamine and 2-bromoisquinoline in the presence of a palladium catalyst. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
2-Phenethylisoquinolinium bromide has been used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. Furthermore, it has been studied as a potential antitumor agent and a modulator of ion channels.
Propriétés
Numéro CAS |
10249-13-5 |
|---|---|
Nom du produit |
2-Phenethylisoquinolinium bromide |
Formule moléculaire |
C17H16BrN |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2-(2-phenylethyl)isoquinolin-2-ium;bromide |
InChI |
InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1 |
Clé InChI |
RGEPGGFMNXPUEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Autres numéros CAS |
10249-13-5 |
Synonymes |
2-phenethylisoquinolinium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



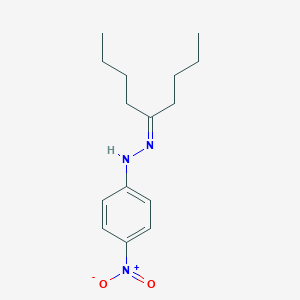
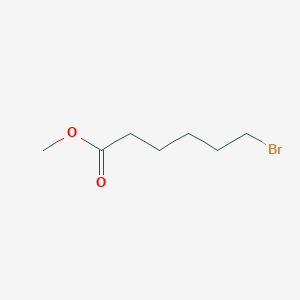
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)

